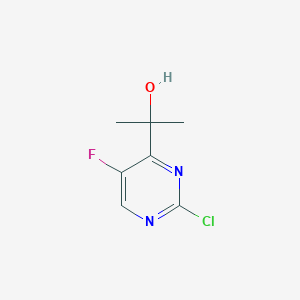
2-(2-Chloro-5-fluoropyrimidin-4-yl)propan-2-ol
概要
説明
2-(2-Chloro-5-fluoropyrimidin-4-yl)propan-2-ol is a chemical compound with the molecular formula C7H8ClFN2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-fluoropyrimidin-4-yl)propan-2-ol typically involves the reaction of 2-chloro-5-fluoropyrimidine with appropriate reagents under controlled conditions. One common method involves the use of reducing agents and solvents to facilitate the reaction. For example, 2,4-dichloro-5-fluoropyrimidine can be reacted with a reducing metal powder in the presence of a solvent, followed by the addition of acid to complete the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
2-(2-Chloro-5-fluoropyrimidin-4-yl)propan-2-ol undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing groups like chlorine and fluorine.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium carbonate (K2CO3) and various amines can be used to facilitate C-N bond formation.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2), while reducing agents may include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with amines can produce 5-fluoro-2-amino pyrimidines .
科学的研究の応用
2-(2-Chloro-5-fluoropyrimidin-4-yl)propan-2-ol has several scientific research applications:
Biology: The compound is used in the study of nucleic acid analogs and their interactions with biological systems.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-(2-Chloro-5-fluoropyrimidin-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved .
類似化合物との比較
Similar Compounds
2-Chloro-5-fluoropyrimidine: A precursor to 2-(2-Chloro-5-fluoropyrimidin-4-yl)propan-2-ol, used in similar applications.
2,4-Dichloro-5-fluoropyrimidine: Another related compound with similar reactivity and applications.
5-Fluorouracil: An anticancer agent derived from fluoropyrimidine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine and fluorine atoms on the pyrimidine ring enhances its reactivity and potential for forming diverse derivatives.
特性
分子式 |
C7H8ClFN2O |
|---|---|
分子量 |
190.60 g/mol |
IUPAC名 |
2-(2-chloro-5-fluoropyrimidin-4-yl)propan-2-ol |
InChI |
InChI=1S/C7H8ClFN2O/c1-7(2,12)5-4(9)3-10-6(8)11-5/h3,12H,1-2H3 |
InChIキー |
RPYSVUUANIFTAP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=NC(=NC=C1F)Cl)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














